

2-Fluoroquinoline: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoroquinoline

Cat. No.: B1329933

[Get Quote](#)

Introduction: The Strategic Importance of 2-Fluoroquinoline in Modern Chemistry

2-Fluoroquinoline, identified by the CAS Number 580-21-2, is a heterocyclic compound that has garnered significant interest within the scientific community.^{[1][2]} Its strategic importance lies in its dual identity: as a fundamental quinoline core, a scaffold prevalent in numerous biologically active molecules, and as an activated fluoroaromatic system, primed for a variety of chemical transformations. This guide provides an in-depth exploration of **2-Fluoroquinoline**, from its fundamental physicochemical properties to its synthesis, reactivity, and potential applications, tailored for researchers, medicinal chemists, and materials scientists.

The quinoline ring system is a cornerstone in the development of therapeutics, most notably the fluoroquinolone class of antibiotics.^{[3][4]} The introduction of a fluorine atom at the 2-position of the quinoline nucleus dramatically influences the molecule's electronic properties. The high electronegativity of fluorine renders the C2 carbon highly electrophilic, making it susceptible to nucleophilic attack. This predictable reactivity profile makes **2-Fluoroquinoline** a valuable and versatile building block in the synthesis of more complex molecules with tailored biological or material properties.^[5]

Physicochemical and Spectroscopic Profile

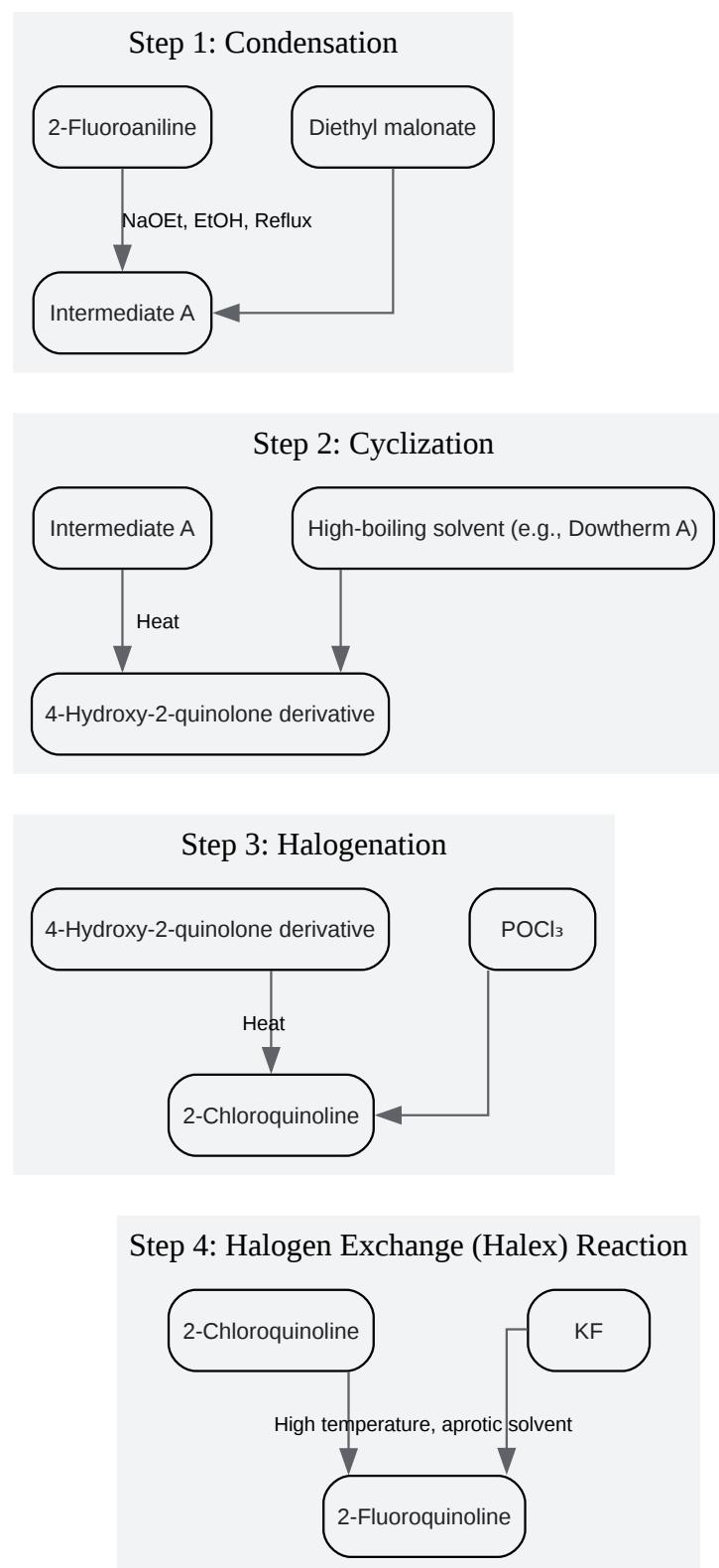
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the key

properties of **2-Fluoroquinoline**.

Property	Value	Source
CAS Number	580-21-2	[1] [2]
Molecular Formula	C ₉ H ₆ FN	[2]
Molecular Weight	147.15 g/mol	[2]
Appearance	White to Off-white Solid	[6]
Melting Point	Data not available	[6]
Boiling Point	Not available	[6]
Solubility	No information available	[6]
pKa	No information available	

Note: Specific experimental data for melting point, boiling point, solubility, and pKa are not readily available in the reviewed literature. The information provided is from supplier safety data sheets and may not be experimentally verified.

Spectroscopic Characterization


Spectroscopic data is crucial for the identification and structural elucidation of **2-Fluoroquinoline**.

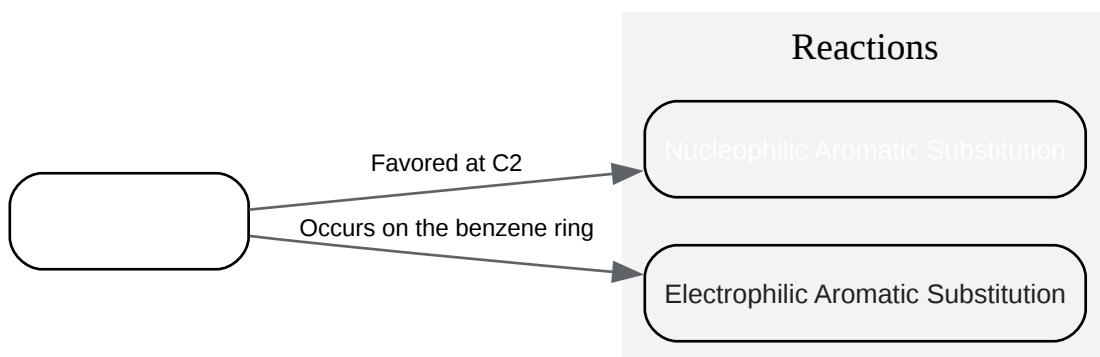
- Infrared (IR) Spectroscopy: The IR spectrum of **2-Fluoroquinoline** is expected to exhibit characteristic absorption bands. Key vibrational modes for related fluoroquinolone structures include C-F stretching vibrations, typically observed in the 1000-1050 cm⁻¹ region.[\[7\]](#)[\[8\]](#) Aromatic C-H stretching is anticipated above 3000 cm⁻¹, and C=C and C=N stretching vibrations from the quinoline ring would appear in the 1400-1650 cm⁻¹ range.[\[7\]](#)[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will show distinct signals for the six protons on the quinoline ring system. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen in the ring.[\[10\]](#)[\[11\]](#)

- ^{13}C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms. The carbon atom bonded to the fluorine (C2) will show a characteristic large coupling constant ($^1\text{J}_{\text{CF}}$) and a significant downfield shift due to the electronegativity of fluorine.
- Mass Spectrometry: The mass spectrum of **2-Fluoroquinoline** will show a molecular ion peak (M^+) at m/z 147. The fragmentation pattern would likely involve the loss of HCN or other characteristic fragments from the quinoline ring system.[12][13][14]

Synthesis of 2-Fluoroquinoline: A Representative Protocol

While various methods exist for the synthesis of quinolines and their halogenated derivatives, a common approach involves the cyclization of appropriately substituted anilines. The following is a representative, multi-step synthetic protocol.

[Click to download full resolution via product page](#)


Caption: A plausible synthetic workflow for **2-Fluoroquinoline**.

Experimental Protocol:

- Step 1: Condensation: 2-Fluoroaniline is reacted with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol under reflux conditions. This condensation reaction forms an intermediate enamine.
- Step 2: Thermal Cyclization: The intermediate from Step 1 is heated in a high-boiling point solvent, such as Dowtherm A, to induce thermal cyclization, yielding a 4-hydroxy-2-quinolone derivative.
- Step 3: Chlorination: The resulting quinolone is treated with a halogenating agent like phosphorus oxychloride (POCl_3) to convert the hydroxyl group into a chloro group, affording 2-chloroquinoline.
- Step 4: Halogen Exchange (Halex) Reaction: The final step involves a nucleophilic aromatic substitution where the chlorine atom at the 2-position is displaced by fluoride. This is typically achieved by heating 2-chloroquinoline with a fluoride source, such as potassium fluoride, in a high-boiling aprotic solvent.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of **2-Fluoroquinoline** is dominated by the electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituent at the 2-position.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **2-Fluoroquinoline**.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is an excellent leaving group in nucleophilic aromatic substitution reactions. This position is highly activated towards attack by nucleophiles due to the electron-withdrawing effect of the adjacent nitrogen atom. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluoride, providing a straightforward route to a diverse array of 2-substituted quinolines. This reactivity is the cornerstone of its utility as a synthetic building block.[\[5\]](#)

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur preferentially on the electron-rich benzene ring of the quinoline system. The pyridine ring is generally deactivated towards electrophilic attack. The directing influence of the fused pyridine ring typically favors substitution at the C5 and C8 positions.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Applications in Drug Discovery and Materials Science

The 2-substituted quinoline scaffold, readily accessible from **2-Fluoroquinoline**, is a privileged structure in medicinal chemistry.

- **Drug Development:** Many potent therapeutic agents feature the quinoline core. By using **2-Fluoroquinoline** as a starting material, medicinal chemists can efficiently synthesize libraries of novel compounds for screening against a wide range of biological targets, including kinases, proteases, and receptors. The fluorine atom can also be retained in the final molecule to modulate its pharmacokinetic properties, such as metabolic stability and membrane permeability.[\[3\]](#)
- **Materials Science:** Quinolone derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) due to their fluorescent properties and thermal stability.[\[18\]](#) **2-Fluoroquinoline** can serve as a precursor for the synthesis of novel host and emitter materials for OLEDs. The introduction of different substituents at the 2-position allows for the

fine-tuning of the material's photophysical properties, such as emission wavelength and quantum efficiency.[19]

Safety and Handling

While a specific, comprehensive safety data sheet for **2-Fluoroquinoline** is not widely available, it is prudent to handle this compound with the care afforded to other halogenated aromatic heterocycles. The broader class of fluoroquinolone antibiotics is associated with a range of potential adverse effects in humans.[20]

General Handling Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
- Avoid Contact: Prevent contact with skin, eyes, and clothing.
- Ingestion and Inhalation: Avoid ingestion and inhalation.

Toxicity Profile:

Specific toxicity data, such as an LD50, for **2-Fluoroquinoline** is not available in the public domain. However, related fluoroquinolone compounds have been studied for their acute and chronic toxicity.[21] It is recommended to treat **2-Fluoroquinoline** as a potentially hazardous substance until more specific toxicological data becomes available.

Conclusion

2-Fluoroquinoline is a synthetically versatile building block with significant potential in both medicinal chemistry and materials science. Its well-defined reactivity, centered on nucleophilic substitution at the 2-position, provides a reliable and efficient entry point to a vast chemical space of 2-substituted quinolines. While there are gaps in the publicly available experimental data for some of its fundamental properties, the principles of its chemistry are well-understood, enabling its application in the rational design and synthesis of novel functional molecules. As

the demand for new therapeutics and advanced materials continues to grow, the strategic application of key intermediates like **2-Fluoroquinoline** will undoubtedly play a crucial role in driving innovation.

References

- Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. (2025, August 6). [Source details not fully available]
- Tang, Q., Chen, F., & Xin, X. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
- FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. (n.d.). NIT Rourkela.
- Synthesis and spectral characterization of fluoroquinolone-ofloxacin. (n.d.).
- Some pharmacologically important fluoroquinolone drugs. (n.d.).
- **2-Fluoroquinoline**. (n.d.). ChemScene.
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022, August 22). PMC - PubMed Central.
- Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. (n.d.).
- Valorizing fungal diversity for the degradation of fluoroquinolones. (n.d.). PMC - NIH.
- Fluoroquinolones Used in Therapy. (2023, March 13). Encyclopedia.pub.
- SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.
- Safety Data Sheet. (n.d.). [Source details not fully available].
- Fluoroquinolones (and Quinolones)*. (n.d.). Louisiana Department of Health.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Estimated theoretical pKa values for the new fluoroquinolones (1FQ to...). (n.d.).
- Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. (n.d.).
- Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (n.d.). NIH.
- Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. (n.d.).
- **2-FLUOROQUINOLINE**. (n.d.). Key Organics.
- mass spectrometric study of some fluoroquinolone drugs using electron ioniz
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023, September 11). PMC - NIH.

- A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. (n.d.). PubMed.
- Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. (n.d.). PubMed.
- Comparative studies on OLED performances of chloro and fluoro substituted Zn(II) 8-hydroxyquinolinates. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).
- Degradation of two fluoroquinolone antibiotics photoinduced by Fe(iii)-microalgae suspension in an aqueous solution. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). [Source details not fully available].
- Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. (2025, August 5).
- Fluoroquinolone Drugs. (n.d.). FLUOROQUINOLONE TOXICITY STUDY, NFP.
- 1 H NMR chemical shifts and line widths of the free quinolones... (n.d.).
- Fluoroquinolone drug class upd
- Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020, September 24). Asian Journal of Advanced Basic Sciences.
- Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (n.d.).
- FTIR and XRD investigations of some fluoroquinolones. (2025, August 6).
- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug- Ciprofloxacin. (2020, October 19). Semantic Scholar.
- Fluoroquinolones: Safety, Risks, and Side Effects. (2025, April 30). WebMD.
- Chemical shifts (ppm) in 1 H NMR spectra of the complexes. (n.d.).
- Fluoroquinolone Amorphous Polymeric Salts and Dispersions for Veterinary Uses. (n.d.). PMC.
- 1 H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by *Microbacterium* sp. strain 4N2-2. (n.d.).
- Electrophilic Aromatic Substitution Reactions Made Easy!. (2018, May 9). YouTube.
- Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. (2025, August 6).
- physical and chemical properties of 4-Fluoro-2-hydroxyquinoline. (n.d.). Benchchem.
- Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021, March 7). MDPI.
- Structural Characterization of the Millennial Antibacterial (Fluoro)
- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (n.d.). NIH.

- 18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021, March 4). YouTube.
- Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. (n.d.). PubMed Central.
- Ciprofloxacin. (n.d.). PubChem - NIH.
- Determination of pK_a values of fluorocompounds in water using ^{19}F NMR. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- 2. keyorganics.net [keyorganics.net]
- 3. researchgate.net [researchgate.net]
- 4. ldh.la.gov [ldh.la.gov]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemistryjournal.in [chemistryjournal.in]
- 8. ajabs.org [ajabs.org]
- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 10. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. waters.com [waters.com]
- 15. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 21. pccarx.com [pccarx.com]
- To cite this document: BenchChem. [2-Fluoroquinoline: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329933#2-fluoroquinoline-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com